Therapeutic Index: 6-MPR vs 6-MP in Leukemia and Viral Models
In comparative in vivo efficacy studies, 6-MPR demonstrates a quantifiably superior therapeutic index relative to its parent compound, 6-MP, across multiple disease models. This indicates a more favorable balance between efficacy and acute toxicity [1].
| Evidence Dimension | Therapeutic Index (LD50 / ED50) |
|---|---|
| Target Compound Data | 8.3 (vs. Rauscher Leukemia Virus); 135 (vs. Leukemia L-1210 cells) |
| Comparator Or Baseline | 6-Mercaptopurine (6-MP): 3.8 (vs. Rauscher Leukemia Virus); 51 (vs. Leukemia L-1210 cells) |
| Quantified Difference | 6-MPR has a 2.2-fold higher therapeutic index against the Rauscher Leukemia Virus and a 2.6-fold higher index against L-1210 cells. |
| Conditions | Mouse models (intraperitoneal injection). LD50 for 6-MPR was 2.5 g/kg; LD50 for 6-MP was 380 mg/kg. |
Why This Matters
A higher therapeutic index directly informs researchers on the compound's potential for a wider safety margin, reducing the likelihood of dose-limiting toxicity in efficacy studies.
- [1] ANTITUMOR EFFECT OF NUCLEIC ACID ANALOGUES (I). The Japanese Journal of Chemotherapy. 1970, Volume 18, Issue 4, Pages 429-433. View Source
